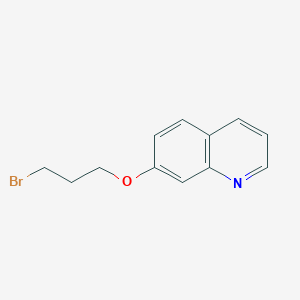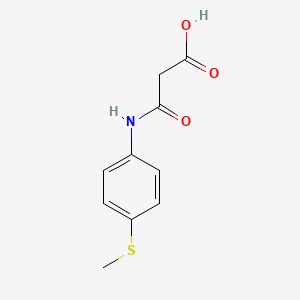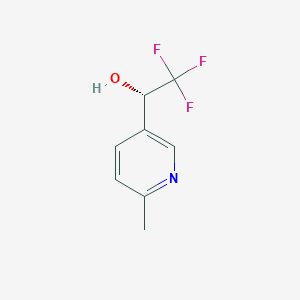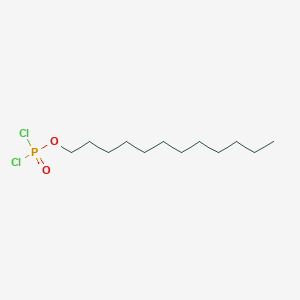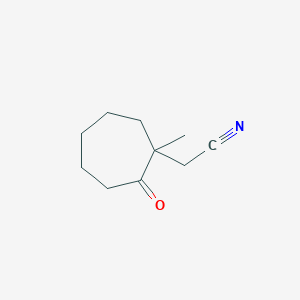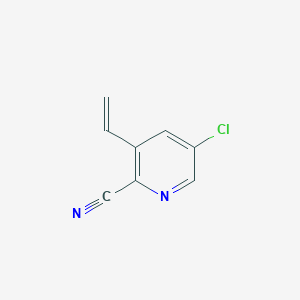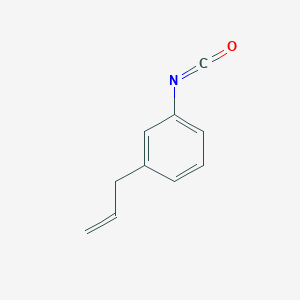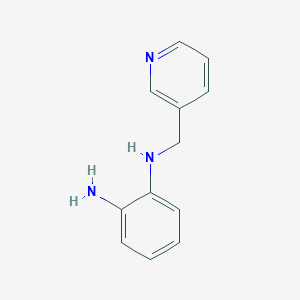
N1-(3-Pyridinylmethyl)-1,2-benzenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3-Pyridinylmethyl)-1,2-benzenediamine is an organic compound that features a pyridine ring attached to a benzenediamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Pyridinylmethyl)-1,2-benzenediamine typically involves the reaction of 3-pyridinemethanamine with 1,2-benzenediamine under specific conditions. One common method involves the use of a solvent such as methanol and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using packed-bed microreactors. These methods offer advantages such as increased efficiency, safety, and scalability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N1-(3-Pyridinylmethyl)-1,2-benzenediamine can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene or pyridine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium percarbonate, and urea-hydrogen peroxide adduct are commonly used oxidizing agents.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives.
Scientific Research Applications
N1-(3-Pyridinylmethyl)-1,2-benzenediamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3-Pyridinylmethyl)-1,2-benzenediamine involves its interaction with specific molecular targets. For example, docking analyses suggest that the compound may bind to the podophyllotoxin pocket of gamma tubulin, which could underlie its anticancer activity . The compound’s effects are mediated through its ability to modulate various biochemical pathways and molecular interactions.
Comparison with Similar Compounds
N1-(3-Pyridinylmethyl)-1,2-benzenediamine can be compared with other similar compounds, such as:
- N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
- 2,2,2-trifluoro-N-[3-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)-ethanesulfonamide
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the pyridine and benzenediamine moieties in this compound contributes to its distinct chemical and biological properties .
Properties
CAS No. |
73933-53-6 |
|---|---|
Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-N-(pyridin-3-ylmethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H13N3/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-8,15H,9,13H2 |
InChI Key |
GZQLRUIXBWJYBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
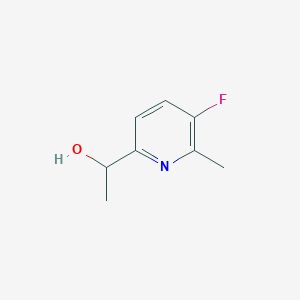
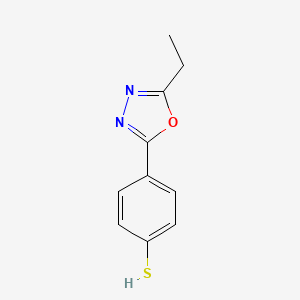
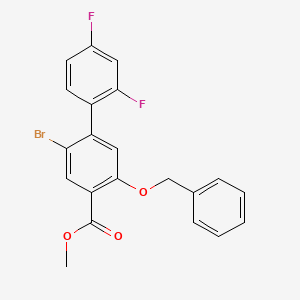
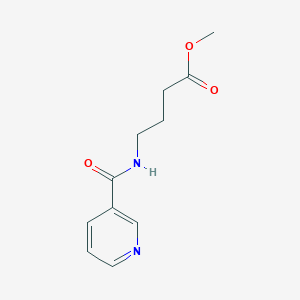
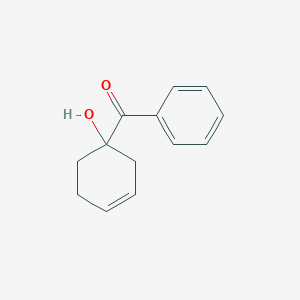
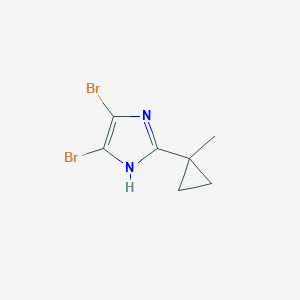
![N-[2-(2-hydroxy-phenyl)-ethyl]-methanesulfonamide](/img/structure/B8518891.png)
